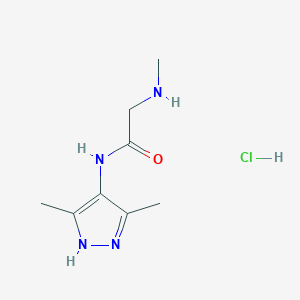

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(methylamino)acetamide hydrochloride

Description

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(methylamino)acetamide hydrochloride is a pyrazole-derived acetamide compound with a methylamino side chain and a hydrochloride counterion. Pyrazole derivatives are widely studied for their biological and pharmacological properties, including antimicrobial, antifungal, and insecticidal activities . This compound is synthetically accessible via carbodiimide-mediated coupling reactions, similar to methods used for related pyrazole-acetamide derivatives .

Properties

IUPAC Name |

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(methylamino)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O.ClH/c1-5-8(6(2)12-11-5)10-7(13)4-9-3;/h9H,4H2,1-3H3,(H,10,13)(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNYSYPRPXBICT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)NC(=O)CNC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(methylamino)acetamide hydrochloride typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions to form 3,5-dimethyl-1H-pyrazole.

Acylation: The pyrazole derivative is then acylated with chloroacetyl chloride to form N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide.

Methylation: The acetamide derivative is subsequently methylated using methylamine to yield N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(methylamino)acetamide.

Hydrochloride formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Various nucleophiles such as amines, thiols, or halides, under appropriate conditions.

Major Products:

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine:

- Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry:

- Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

The compound shares a pyrazole-acetamide backbone with several analogs, but its substitution pattern and ionic nature distinguish it. Key comparisons include:

Key Observations :

- Unlike the 3-oxo substituent in the compound from , the target’s 3,5-dimethylpyrazole core lacks hydrogen-bonding donors, which may reduce intermolecular interactions in crystal packing .

Key Observations :

- Yields for pyrazole-acetamides range from 62–71% , influenced by steric hindrance from substituents (e.g., bulky aryl groups reduce yields) .

- The target’s hydrochloride salt may improve crystallization efficiency compared to neutral analogs.

Spectroscopic and Analytical Data

NMR Trends :

- Pyrazole protons in analogs like 3a–3d resonate at δ 7.4–8.1 ppm (aromatic), while methyl groups appear at δ 2.4–2.6 ppm . The target’s methylamino group is expected near δ 2.2–2.8 ppm, with NH protons downfield-shifted due to HCl salt formation.

- 3a shows a singlet at δ 8.12 ppm for the pyrazole C–H, consistent with electron-withdrawing substituents (e.g., Cl, CN) .

Mass Spectrometry :

- The target compound’s molecular ion ([M+H]⁺) is estimated at m/z 255.1 (C₉H₁₅ClN₄O), whereas analogs like 3d ([M+H]⁺ = 421.0) have higher masses due to aryl and halogen substituents .

Biological Activity

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(methylamino)acetamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. Its structure is defined by the following molecular formula:

- Molecular Formula : C8H14N4O·HCl

- Molecular Weight : 206.68 g/mol

- CAS Number : 1022922-11-7

Synthesis

The synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(methylamino)acetamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with acetic anhydride or acetyl chloride in the presence of a base like pyridine. The methylamino group is introduced through subsequent reactions with methylamine. This method allows for high yields and purity through optimized reaction conditions and purification steps such as recrystallization or chromatography .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

For instance, derivatives of pyrazole have shown promising results in inhibiting cell growth and inducing apoptosis in cancer cells. The compound's mechanism may involve the inhibition of specific kinases or pathways crucial for cancer cell survival.

The proposed mechanisms by which N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(methylamino)acetamide exerts its biological effects include:

- Inhibition of Kinases : Similar pyrazole derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Anti-inflammatory Effects : Pyrazole compounds are also known for their anti-inflammatory properties, which can contribute to their anticancer activity by reducing tumor-promoting inflammation .

Case Studies

A review of literature reveals several case studies where pyrazole derivatives demonstrated significant biological activity:

- Study on MCF7 Cells : A derivative exhibited an IC50 value of 0.01 µM against MCF7 cell lines, indicating potent anticancer activity compared to standard treatments .

- Aurora-A Kinase Inhibition : Compounds related to N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(methylamino)acetamide showed inhibition of Aurora-A kinase with IC50 values as low as 0.067 µM, suggesting a targeted approach in cancer therapy .

Q & A

Q. What are the optimal synthetic routes for N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(methylamino)acetamide hydrochloride?

Methodological Answer: The synthesis typically involves coupling a pyrazole derivative with a methylaminoacetamide precursor. Key steps include:

- Reagent Selection : Use chloroacetyl chloride or activated esters (e.g., EDCI/HOBt) for amide bond formation, as seen in analogous pyrazole-acetamide syntheses .

- Solvent and Temperature : Dichloromethane or DMF at room temperature minimizes side reactions, with triethylamine as a base to neutralize HCl byproducts .

- Purification : Recrystallization (ethanol/water) or preparative TLC (PE:EA = 8:1) ensures high purity. Monitor reaction progress via TLC .

Q. How can researchers characterize the compound’s purity and structural integrity?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Analyze - and -NMR for methylamino (-NCH) and pyrazole ring protons (δ 2.4–3.0 ppm for dimethyl groups) .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H] peaks) and fragmentation patterns .

- Elemental Analysis : Validate C, H, N, and Cl content with <0.5% deviation from theoretical values .

Q. What preliminary assays assess its biological activity?

Methodological Answer:

- Enzyme Inhibition : Screen against kinases or GPCRs using fluorescence polarization or radioligand binding assays .

- Antimicrobial Activity : Use microdilution assays (MIC values) against Gram-positive/negative bacteria or fungi .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 μM concentrations .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in the compound?

Methodological Answer:

- X-ray Diffraction : Use SHELXL for refinement to address disorder (e.g., pyrazole ring conformers) .

- Hydrogen Bond Analysis : Identify N–H···O and C–H···O interactions forming R_2$$^2(10) motifs, which stabilize dimeric structures .

- Twinning and Data Merging : Apply PLATON or Olex2 to detect twinning and refine anisotropic displacement parameters .

Q. How to interpret conflicting bioactivity data across similar pyrazole-acetamide derivatives?

Methodological Answer:

- SAR Analysis : Compare substituent effects (e.g., 3,5-dimethyl vs. 4-chlorophenyl) on target affinity using molecular docking (AutoDock Vina) .

- Solubility Adjustments : Test hydrochloride salt forms to improve bioavailability vs. freebase analogs .

- Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended interactions .

Q. What experimental strategies validate the compound’s reaction mechanisms (e.g., hydrolysis or substitution)?

Methodological Answer:

- Kinetic Studies : Monitor hydrolysis (acidic/basic conditions) via HPLC, tracking acetamide cleavage to carboxylic acid .

- Isotopic Labeling : Use -HO to trace oxygen incorporation in hydrolysis products .

- DFT Calculations : Simulate transition states (Gaussian 16) for nucleophilic substitution at the chloroacetamide site .

Q. How to address discrepancies in hydrogen bonding patterns across polymorphs?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.